oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine
Overview
Description
Oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine is a complex organic compound that combines the properties of oxalic acid and a substituted butan-1-amine. Oxalic acid is a dicarboxylic acid with the formula HO−C(=O)−C(=O)−OH, known for its presence in many plants and vegetables . The compound’s unique structure, which includes a phenylmethoxyphenoxy group, makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine typically involves multiple steps:
Formation of the phenylmethoxyphenoxy group: This step involves the reaction of phenol with methoxybenzene under specific conditions to form the phenylmethoxyphenoxy group.
Attachment to the butan-1-amine: The phenylmethoxyphenoxy group is then attached to a propyl chain, which is subsequently linked to butan-1-amine through a series of substitution reactions.
Combination with oxalic acid: Finally, the butan-1-amine derivative is reacted with oxalic acid under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and phenyl groups.
Reduction: Reduction reactions may target the oxalic acid moiety, converting it to glyoxylic acid or other derivatives.
Substitution: The phenylmethoxyphenoxy group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of glyoxylic acid and related compounds.
Substitution: Various substituted phenylmethoxyphenoxy derivatives.
Scientific Research Applications
Oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor binding: The phenylmethoxyphenoxy group can interact with cellular receptors, modulating their activity.
Oxidative stress: The compound’s ability to undergo oxidation and reduction reactions can influence cellular redox states, affecting cell function and viability.
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxyphenoxy derivatives: Compounds with similar phenylmethoxyphenoxy groups but different amine or acid moieties.
Butan-1-amine derivatives: Compounds with variations in the substituents on the butan-1-amine backbone.
Uniqueness
Oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine stands out due to its unique combination of oxalic acid and phenylmethoxyphenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
oxalic acid;N-[3-(4-phenylmethoxyphenoxy)propyl]butan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2.C2H2O4/c1-2-3-14-21-15-7-16-22-19-10-12-20(13-11-19)23-17-18-8-5-4-6-9-18;3-1(4)2(5)6/h4-6,8-13,21H,2-3,7,14-17H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYJKSGUPGGJRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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